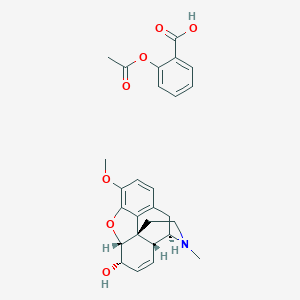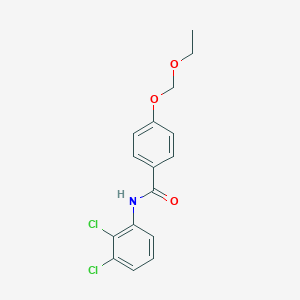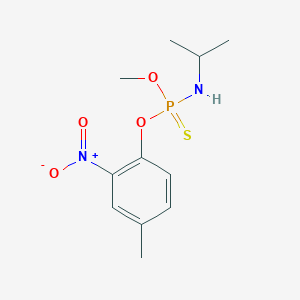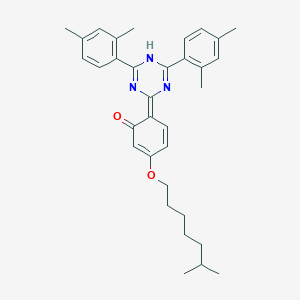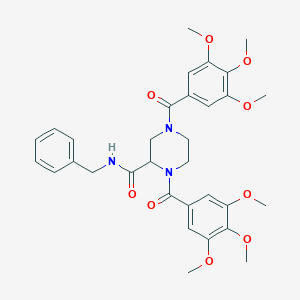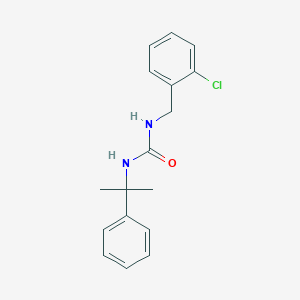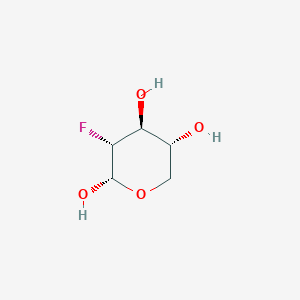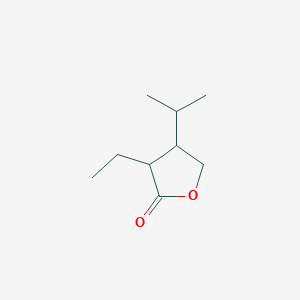
3-Ethyl-4-propan-2-yloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-propan-2-yloxolan-2-one, also known as Ethyl maltol, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Ethyl maltol is a white crystalline powder with a sweet odor and taste, and it is commonly used as a flavor enhancer in the food industry. However, its potential applications go beyond the food industry, and it has gained attention in the field of scientific research.
Mecanismo De Acción
The mechanism of action of ethyl maltol is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress. 3-Ethyl-4-propan-2-yloxolan-2-one maltol has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.
Biochemical and Physiological Effects
This compound maltol has been shown to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation, which is a process that damages cell membranes and can lead to cell death. This compound maltol has also been shown to reduce inflammation, which is a process that can lead to tissue damage and various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethyl-4-propan-2-yloxolan-2-one maltol has several advantages for lab experiments. It is easily synthesized, and the yield is high. It is also relatively inexpensive and readily available. However, there are some limitations to its use in lab experiments. This compound maltol has a short half-life, which means that it degrades quickly in the body. This can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of ethyl maltol. One area of research is the development of new antioxidants and antimicrobial agents based on ethyl maltol. Another area of research is the study of the long-term effects of ethyl maltol on the body. This could help to determine its potential as a therapeutic agent for various diseases. Additionally, the development of new synthesis methods for ethyl maltol could lead to more efficient and cost-effective production.
Métodos De Síntesis
3-Ethyl-4-propan-2-yloxolan-2-one maltol can be synthesized through various methods, including the reaction of ethyl acetate and maltol in the presence of a catalyst. The reaction takes place under mild conditions, and the yield is high. Another method involves the reaction of ethyl acetoacetate and maltol in the presence of a base. The reaction takes place at high temperatures, and the yield is moderate.
Aplicaciones Científicas De Investigación
3-Ethyl-4-propan-2-yloxolan-2-one maltol has been extensively studied in the field of scientific research due to its potential applications. It has been shown to have antioxidant properties, which make it useful in the prevention and treatment of various diseases. This compound maltol has also been shown to have antimicrobial properties, which make it useful in the development of new antibiotics.
Propiedades
| 127951-12-6 | |
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
3-ethyl-4-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-4-7-8(6(2)3)5-11-9(7)10/h6-8H,4-5H2,1-3H3 |
Clave InChI |
PLPNMLDGMJXEEE-UHFFFAOYSA-N |
SMILES |
CCC1C(COC1=O)C(C)C |
SMILES canónico |
CCC1C(COC1=O)C(C)C |
Sinónimos |
2(3H)-Furanone,3-ethyldihydro-4-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


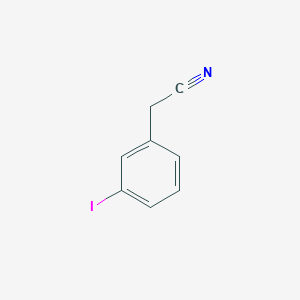
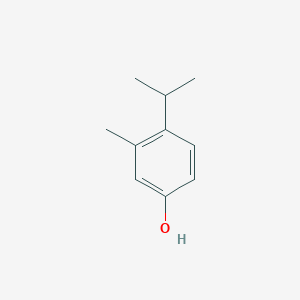
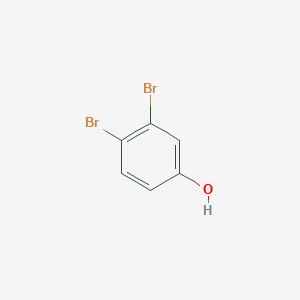
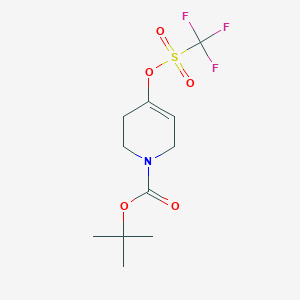
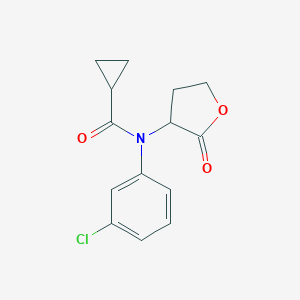
![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B166994.png)
![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)
